N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c1-29-12-6-4-5-11(9-12)23-15(27)10-30-18-26-25-17(31-18)24-16(28)13-7-2-3-8-14(13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRBFDYMCZHBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Coupling with Benzamide: The final step involves the coupling of the thiadiazole intermediate with a benzamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and thioether bonds are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Reagents/Catalysts | Products | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 80°C, 6–8 hours | 6M HCl | 2-(Trifluoromethyl)benzoic acid + 5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine derivative | |
| Basic Hydrolysis | Reflux, 4–5 hours | NaOH (2M) | Sodium salt of 2-(trifluoromethyl)benzoate + thiadiazole-thiol intermediate |
-
The trifluoromethyl group remains inert under these conditions, but the thiadiazole ring may undergo partial degradation in strongly acidic environments.
Oxidation of Thioether Linkage
The thioether group (–S–) oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–):
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Mild Oxidation | RT, 12 hours | H₂O₂ (30%) in acetic acid | Sulfoxide derivative (retains thiadiazole integrity) | |
| Strong Oxidation | 60°C, 8–10 hours | m-CPBA (2 equiv) | Sulfone derivative (enhanced electrophilicity of thiadiazole) |
-
Oxidation to sulfone increases the compound’s metabolic stability but reduces solubility in nonpolar solvents.
Nucleophilic Substitution on Thiadiazole
The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the 2-position:
-
The trifluoromethyl group’s electron-withdrawing effect accelerates substitution kinetics.
Cycloaddition and Ring-Opening Reactions
The thiadiazole core participates in cycloaddition reactions:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Diels-Alder Reaction | 120°C, toluene, 24 hours | Maleic anhydride | Bicyclic adduct (increased steric bulk) | |
| Ring-Opening | RT, 48 hours | NaBH₄ in ethanol | Open-chain dithiocarbamate intermediate (transient, re-closes upon acid workup) |
Functionalization of the Trifluoromethyl Group
The –CF₃ group is generally inert but can participate in radical-mediated reactions:
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Radical Fluorination | UV light, 24 hours | Selectfluor® | Partially fluorinated derivatives (minor products due to stability) |
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by the electron-withdrawing trifluoromethyl group.
-
Thioether Oxidation : Follows a two-step radical mechanism, with sulfone formation requiring excess oxidizing agent.
-
Thiadiazole Reactivity : Nucleophilic substitution occurs preferentially at the 2-position due to reduced aromatic stabilization compared to the 5-position .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit promising activity against various bacterial strains.
Key Findings:
- A study highlighted the synthesis and evaluation of 1,3,4-thiadiazole derivatives, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed good antibacterial activity against E. coli and S. aureus, with some achieving inhibition rates exceeding 50% at specific concentrations .
- The compound's structural features contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been a focal point in recent pharmacological studies. The compound N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has shown promise in inhibiting cancer cell proliferation.
Case Studies:
- In vitro studies have demonstrated that thiadiazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to the one discussed have been tested against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines .
- Comparative studies with established chemotherapeutics like doxorubicin revealed that some thiadiazole derivatives exhibit comparable or superior cytotoxic effects against specific cancer types .
Antitubercular Activity
The search for novel antitubercular agents has led to investigations into thiadiazole derivatives as potential candidates against Mycobacterium tuberculosis.
Research Insights:
- A series of studies focused on synthesizing and testing various thiadiazole compounds for their efficacy against tuberculosis. Some derivatives demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) lower than those of standard treatments like isoniazid .
- The mechanism of action is believed to involve interference with mycobacterial cell wall synthesis or metabolic pathways critical for bacterial growth and replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their pharmacological profiles.
| Structural Feature | Impact on Activity |
|---|---|
| Thiadiazole ring | Essential for antimicrobial and anticancer activity |
| Trifluoromethyl group | Enhances lipophilicity and bioavailability |
| Methoxyphenyl substituent | Contributes to cytotoxicity against cancer cells |
Mechanism of Action
The mechanism of action of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Physicochemical and Spectral Characterization
- IR/NMR : The target compound’s NH (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and CF₃ (1100–1200 cm⁻¹) peaks align with analogues ().
- Solubility : The 3-methoxy group may improve aqueous solubility compared to purely hydrophobic derivatives (e.g., benzylthio compounds in ).
- Thermal Stability : Melting points for similar compounds range from 106°C to 504°C (), suggesting the target compound likely exhibits high thermal stability.
Biological Activity
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a benzamide moiety, with a trifluoromethyl group enhancing its solubility and biological activity. The molecular formula is C18H16F3N3O2S2, with a molecular weight of approximately 468.5 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties . It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines. The mechanism involves:
- Downregulation of Key Proteins : The compound affects proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c.
- Modulation of Apoptotic Markers : It alters the expression of Bcl-2 and cleaved caspases, facilitating programmed cell death in cancer cells.
Interaction with Molecular Targets
Studies have demonstrated that this compound interacts with various cellular proteins that regulate proliferation and apoptosis. This interaction may inhibit pathways crucial for cancer cell survival, marking it as a candidate for further pharmacological evaluation .
Comparative Analysis of Similar Compounds
The biological activity of this compound can be compared with other derivatives containing the thiadiazole moiety. Below is a summary table highlighting the activities of similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-amino-1,3,4-thiadiazole | Antimicrobial, anticancer | |
| Megazol | Anti-trypanosomal | |
| Various 1,3,4-thiadiazole derivatives | Antibacterial, antifungal |
Case Studies
Several studies have explored the efficacy of this compound:
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound. The IC50 values indicated potent activity comparable to established chemotherapeutics.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and activation of caspase pathways.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step protocols starting with the formation of the 1,3,4-thiadiazole core. A common approach (Scheme 1 in ) includes:
- Step I : Refluxing 2-benzamidoacetic acid with thiosemicarbazide and phosphorus oxychloride (POCl₃) for 1 hour, followed by basification to isolate intermediates .
- Step III : Introducing the 3-methoxyphenyl and trifluoromethyl benzamide moieties via nucleophilic substitution or coupling reactions under reflux in ethanol or acetone . Optimization Tips :
- Extending reflux time (e.g., 4–24 hours) during cyclization steps can enhance yield, as seen in for analogous thiadiazole derivatives .
- Use of anhydrous potassium carbonate as a base ( ) improves thioether bond formation between thiadiazole and acetamide groups .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions (e.g., δ 7.52–7.94 ppm for aromatic protons, δ 10.22 ppm for NH groups) .
- IR Spectroscopy : Peaks at ~1649–1670 cm⁻¹ (amide C=O stretch) and ~1122–1130 cm⁻¹ (C-F stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 383.69 for related compounds) .
- TLC : Silica gel plates (chloroform:acetone, 3:1) monitor reaction progress .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during co-crystal formation?
X-ray diffraction is pivotal for confirming bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). For example:
- Challenges : Co-crystals of intermediates (e.g., ’s N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) often require precise stoichiometry and prolonged crystallization times (24–48 hours) .
- Solutions : Using concentrated sulfuric acid as a reaction medium ( ) stabilizes intermediates, facilitating co-crystal isolation .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in anticancer or antimicrobial activity may arise from:
- Varied Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Standardize protocols per ’s cytotoxicity assays (48-hour exposure, MTT reagent) .
- Purity Issues : Recrystallization from ethanol ( ) vs. acetic acid ( ) affects compound solubility and activity . Mitigation : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .
Q. How can computational methods (e.g., molecular docking) predict interactions between this compound and biological targets?
- Target Selection : Focus on enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), where amide anions inhibit metabolic pathways in anaerobic organisms (analogous to ) .
- Docking Workflow : Use AutoDock Vina to simulate binding poses, prioritizing hydrogen bonds with active-site residues (e.g., Arg128, Glu145) .
Methodological Challenges and Solutions
Q. Why do cyclization reactions of the thiadiazole core yield inconsistently, and how can this be improved?
Root Causes :
- Moisture-sensitive intermediates (e.g., thioureas in ) hydrolyze prematurely .
- Suboptimal stoichiometry of POCl₃ ( ) or H₂SO₄ ( ) . Solutions :
- Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves.
- Adjust POCl₃ ratio to 1:1.2 (substrate:reagent) for complete cyclization .
Q. How should researchers handle purification challenges due to the compound’s hydrophobicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
